硼酸盐 (1-),氢三甲氧基-,钠

描述

The research on sodium borate complexes has revealed a variety of structures and properties. These complexes often involve the coordination of borate anions with various organic ligands and metal ions, resulting in diverse molecular architectures. For instance, a cage-like complex anion formed by sodium borate and 1,1,1-tris(hydroxymethyl)ethane has been identified, showcasing a unique structure where the boron atom is tetrahedrally coordinated by oxygen atoms .

Synthesis Analysis

The synthesis of these borate complexes varies, with some being formed in alkaline aqueous solutions, while others are created through hydrothermal methods or by reacting borohydride ions with organic ligands. For example, the synthesis of nitrogen-rich hydrotris(tetrazolyl)borate salts involves thermolysis of borohydride with tetrazoles . Similarly, a novel sodium gallium borate was synthesized using a surfactant-thermal method .

Molecular Structure Analysis

X-ray crystallography has been a crucial tool in determining the molecular structures of these complexes. The cage-like sodium borate complex mentioned earlier is an example where crystallography revealed the octahedral coordination of the sodium ion and the formation of hydrogen bonds within the structure . Other complexes, such as the sodium hydrotris(methimazolyl)borate, have been compared using ab initio calculations to explore the effects of different donor atoms on the ligand systems .

Chemical Reactions Analysis

The chemical reactivity of these borate complexes is influenced by their molecular structure. For instance, the nitrogen-rich hydrotris(tetrazolyl)borate salts, despite their high nitrogen content, exhibit low sensitivity to impact and friction, indicating stability in their chemical behavior . The different coordination behaviors of the ligands also affect the types of derivatives that can be synthesized, as seen in the various homoscorpionate ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium borate complexes are diverse. Some complexes exhibit luminescent properties, such as the sodium gallium borate, which emits blue luminescence and is a wide-band-gap semiconductor . The borate cancrinite structure displays a zeolite-like framework with channels occupied by sodium atoms and BO3 groups, which could have implications for ion-exchange properties . The sodium supported borate ester complex demonstrates the coordination of a boron atom with two ligands, which could influence its reactivity and potential applications .

科学研究应用

1. 化学传感器

硼酸盐(如硼酸钠)用作电位法和光学阳离子选择性传感器中的阴离子添加剂。这些传感器基于溶剂聚合物膜,其中硼酸盐增强了对分解和浸出的稳定性 (Rosatzin, Bakker, Suzuki, & Simon, 1993)。

2. 硼酸盐再生

描述了一种从硼酸钠再生硼氢化钠的方法。该过程涉及将干燥的硼酸盐转化为四烷氧基硼酸钠,这对于工业应用具有重要意义 (Kemmitt & Gainsford, 2009)。

3. 硼酸盐的结构和性质

对九硼酸钠(一种硼酸钠)的研究揭示了其结构和性质。这项研究对于理解硼酸钠的各种工业应用至关重要 (Neiner, Sevryugina, Harrower, & Schubert, 2017)。

4. 电化学和浮选

对四硼酸钠的研究表明其对硫化物矿物黄铁矿的界面电化学有显着影响。这项研究与采矿中使用的浮选工艺有关 (Wang, 1996)。

5. 新型配体体系

氢三(甲咪唑基)硼酸钠是一种新型配体体系,在化学反应和配位化学中具有潜在应用 (Reglinski, Garner, Cassidy, Slavin, Spicer, & Armstrong, 1999)。

6. 复合材料

十水四硼酸钠的硼酸盐加合物用于交联壳聚糖和氧化石墨烯,产生具有增强机械和阻隔性能的复合材料。这对于可持续材料的开发具有重要意义 (Yan, Capezzuto, Buonocore, Tescione, Lavorgna, Xia, & Ambrosio, 2015)。

安全和危害

未来方向

Borate compounds, including borate bioactive glasses (BBGs), have been extensively investigated for biomedical applications since the early 2000s . They have shown superior bioactivity and bone healing capacity compared to silicate glasses. They are also suitable candidates as drug delivery devices for infection or disease treatment such as osteoporosis . Future research directions include nerve and muscle regeneration applications, cartilage regeneration, and the development of new synthesis methods .

属性

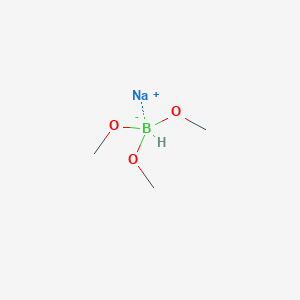

IUPAC Name |

sodium;trimethoxyboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDOFGWTIAZCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](OC)(OC)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10BNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borate (1-), hydrotrimethoxy-, sodium | |

CAS RN |

16940-17-3 | |

| Record name | Sodium trimethoxyborohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16940-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016940173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrotrimethoxyborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)